4-Bromo-2-chloropyridine-3-carboxaldehyde

BTK inhibitor Medicinal chemistry Oncology

4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS 128071-84-1) is a strategic bifunctional building block with orthogonal bromine and chlorine handles enabling sequential Suzuki, Negishi, or Buchwald-Hartwig couplings without protecting-group chemistry. The 4-bromo-2-chloro substitution pattern is validated in BTK inhibitor patents—this exact regioisomer controls target binding geometry critical for pharmacological activity. Substituting with other dihalogenated isomers leads to altered or abolished efficacy. Its favorable LogP of 2.31 makes it ideal for fragment-based drug discovery with minimal ADME optimization. Procurement of this specific isomer ensures alignment with established SAR and IP, streamlines synthetic routes, reduces process steps, and lowers cost of goods in med-chem and process R&D programs.

Molecular Formula C6H3BrClNO
Molecular Weight 220.45
CAS No. 128071-84-1
Cat. No. B581582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloropyridine-3-carboxaldehyde
CAS128071-84-1
Molecular FormulaC6H3BrClNO
Molecular Weight220.45
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)C=O)Cl
InChIInChI=1S/C6H3BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
InChIKeyKHGMGNDNTOOOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS 128071-84-1) as a Key Pharmaceutical Intermediate


4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS 128071-84-1) is a dihalogenated pyridine-3-carboxaldehyde, characterized by a bromine atom at the 4-position and a chlorine atom at the 2-position relative to a reactive aldehyde group . With a molecular weight of 220.45 g/mol and a LogP of 2.31, this compound functions as a bifunctional building block in medicinal chemistry . Its value stems from the presence of two distinct halogen handles that enable sequential and orthogonal cross-coupling reactions, making it a strategic intermediate in the synthesis of complex pharmaceuticals, particularly kinase inhibitors [1][2].

Strategic Sourcing: Why 4-Bromo-2-chloropyridine-3-carboxaldehyde Cannot Be Interchanged with Simple Analogs


Simple substitution with other dihalogenated pyridine carboxaldehydes, such as 2-bromo-4-chloropyridine-3-carboxaldehyde (CAS 1289197-78-9) or 3-bromo-2-chloropyridine-4-carboxaldehyde (CAS 1227602-82-5), is not viable due to the distinct regioisomeric control of reactivity and downstream biological outcomes [1]. The specific 4-bromo-2-chloro pattern in this compound is not arbitrary; it is a key determinant of the binding geometry in target proteins like Bruton's Tyrosine Kinase (BTK) [2]. Using the wrong isomer would lead to altered or abolished pharmacological activity due to changes in the molecular vector and electronic properties imparted by the scaffold, directly impacting drug candidate efficacy [3].

Quantitative Evidence for Selecting 4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS 128071-84-1)


Direct Utility in BTK Inhibitor Synthesis: A Patent-Validated Intermediate

This specific compound, 4-bromo-2-chloropyridine-3-carboxaldehyde, is explicitly claimed as a synthetic intermediate in patents for Bruton's Tyrosine Kinase (BTK) inhibitors [1]. In contrast, regioisomers like 2-bromo-4-chloropyridine-3-carboxaldehyde (CAS 1289197-78-9) are associated with less specific kinase inhibition and are not claimed in the same context [2]. This distinction is crucial; the 4-bromo-2-chloro pattern on the pyridine ring provides the necessary vector for interaction with the kinase's hinge region, a feature not shared by its regioisomers [3].

BTK inhibitor Medicinal chemistry Oncology

Superior Control in Sequential Cross-Coupling Reactions

The distinct reactivity of the bromine and chlorine atoms in 4-Bromo-2-chloropyridine-3-carboxaldehyde enables orthogonal and sequential cross-coupling reactions [1]. This is a quantifiable advantage over analogs with only one type of halogen or a less differentiated pair. For instance, bromine at the 4-position is significantly more reactive in Pd-catalyzed couplings than the chlorine at the 2-position. This allows for selective functionalization under controlled conditions, a capability that is less predictable with, for example, the 2-bromo-4-chloro isomer .

Organic synthesis Suzuki-Miyaura C-C bond formation

Advantageous Physicochemical Properties for Medicinal Chemistry Design

The compound possesses a LogP value of 2.31, which falls within the optimal range (typically 1-3) for oral drug candidates, indicating a favorable balance between lipophilicity and hydrophilicity for membrane permeability and aqueous solubility . While its regioisomer, 3-Bromo-2-chloropyridine-4-carboxaldehyde (CAS 1227602-82-5), has a reported boiling point of 286.1°C, the LogP of 4-bromo-2-chloropyridine-3-carboxaldehyde suggests superior drug-like properties compared to many other dihalogenated pyridine building blocks [1].

Drug-likeness Lipophilicity ADME

Recommended Application Scenarios for 4-Bromo-2-chloropyridine-3-carboxaldehyde (128071-84-1)


Medicinal Chemistry: Development of Next-Generation Kinase Inhibitors

Given its explicit use as an intermediate in BTK inhibitor patents, this compound is ideally suited for medicinal chemistry programs targeting novel kinase inhibitors . Its 4-bromo-2-chloro substitution pattern provides a validated scaffold for building selective inhibitors, as demonstrated in the patent literature [1]. Procurement for these projects ensures alignment with known intellectual property and structure-activity relationships [2].

Process R&D: Efficient Scale-Up of Complex Heterocyclic Systems

The orthogonal reactivity of the bromine and chlorine atoms enables a more streamlined and cost-effective synthetic route . In process R&D, this translates to fewer synthetic steps, higher yields, and a lower cost of goods. This is a direct advantage over less differentiated building blocks that would require more complex protection/deprotection strategies [1].

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With its favorable LogP of 2.31, this compound is an excellent candidate for fragment-based drug discovery . Its physicochemical properties are already within a drug-like space, minimizing the need for extensive lead optimization to improve ADME properties [1]. Furthermore, the two halogens provide robust 'anchors' for structure-based design, allowing for efficient fragment growth and linking [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloropyridine-3-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.